Peroxide, acetyl (octadecyloxy)carbonyl
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Overview
Description
Peroxide, acetyl (octadecyloxy)carbonyl, also known as acetyl (octadecyloxy)carbonyl peroxide, is a chemical compound with the molecular formula C21H40O5. It is a peroxide derivative characterized by the presence of an acetyl group and an octadecyloxycarbonyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peroxide, acetyl (octadecyloxy)carbonyl typically involves the reaction of octadecyloxycarbonyl chloride with hydrogen peroxide in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent decomposition of the peroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the stability of the peroxide .
Chemical Reactions Analysis
Types of Reactions
Peroxide, acetyl (octadecyloxy)carbonyl undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, facilitating the oxidation of other compounds.
Reduction: Under certain conditions, it can be reduced to form corresponding alcohols or other derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, ozone, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Scientific Research Applications
Peroxide, acetyl (octadecyloxy)carbonyl has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.
Biology: The compound is studied for its potential role in oxidative stress and cellular signaling pathways.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its effects on biological systems.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of peroxide, acetyl (octadecyloxy)carbonyl involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxide bond. These ROS can interact with cellular components, leading to oxidative stress and potential antimicrobial effects. The molecular targets include proteins, lipids, and nucleic acids, which can undergo oxidation and subsequent functional changes .
Comparison with Similar Compounds
Similar Compounds
Hydrogen Peroxide (H2O2): A common oxidizing agent with similar peroxide functionality.
Benzoyl Peroxide (C14H10O4): Used in acne treatment and polymerization reactions.
Di-tert-butyl Peroxide (C8H18O2): Employed as an initiator in polymerization processes
Uniqueness
Peroxide, acetyl (octadecyloxy)carbonyl is unique due to its long alkyl chain, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in applications requiring hydrophobic properties and controlled release of reactive oxygen species .
Properties
CAS No. |
64781-03-9 |
---|---|
Molecular Formula |
C21H40O5 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
octadecoxycarbonyl ethaneperoxoate |
InChI |
InChI=1S/C21H40O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21(23)26-25-20(2)22/h3-19H2,1-2H3 |
InChI Key |
SPOYUJMXGZRQCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)OOC(=O)C |
Origin of Product |
United States |
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